N-(4-chlorophenyl)-2,2-dimethyl-4,6-dioxo-1,3-dioxane-5-carboxamide
Description
N-(4-Chlorophenyl)-2,2-dimethyl-4,6-dioxo-1,3-dioxane-5-carboxamide is a heterocyclic compound featuring a 1,3-dioxane core substituted with two methyl groups at the 2-position, two ketone groups at the 4- and 6-positions, and a carboxamide moiety linked to a 4-chlorophenyl group at the 5-position. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C13H12ClNO5 |
|---|---|
Molecular Weight |
297.69 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2,2-dimethyl-4,6-dioxo-1,3-dioxane-5-carboxamide |
InChI |
InChI=1S/C13H12ClNO5/c1-13(2)19-11(17)9(12(18)20-13)10(16)15-8-5-3-7(14)4-6-8/h3-6,9H,1-2H3,(H,15,16) |
InChI Key |
DIQMYMQKHITGPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC(=O)C(C(=O)O1)C(=O)NC2=CC=C(C=C2)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2,2-dimethyl-4,6-dioxo-1,3-dioxane-5-carboxamide typically involves the reaction of 4-chloroaniline with a suitable dioxane derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure consistent quality and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to achieve the required purity standards.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2,2-dimethyl-4,6-dioxo-1,3-dioxane-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
N-(4-chlorophenyl)-2,2-dimethyl-4,6-dioxo-1,3-dioxane-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2,2-dimethyl-4,6-dioxo-1,3-dioxane-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Modifications
Substituent Variations on the 1,3-Dioxane Core
- N-(4-((2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)-13-iodanyl)benzyl)-N-methylformamide (4a): This analog replaces the 4-chlorophenyl carboxamide with a benzyl-iodanyl group.
- N-(4-Fluorobenzyl)-N-methylformamide (4b) :
The fluorinated benzyl group in 4b increases metabolic stability due to fluorine’s electronegativity, a contrast to the chlorophenyl group’s moderate electron-withdrawing effects .
Functional Group Replacements
- 4-[[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino]-N-ethyl-N-phenylbenzenesulfonamide: Introduction of a sulfonamide group enhances acidity (pKa ~10) compared to carboxamides (pKa ~15), influencing binding interactions in biological systems .
Biological Activity
N-(4-chlorophenyl)-2,2-dimethyl-4,6-dioxo-1,3-dioxane-5-carboxamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.
Chemical Structure and Synthesis
The compound has the following chemical structure:
It features a chlorophenyl group and a dioxane core, which is significant for its biological activity. The synthesis typically involves multi-step organic reactions, including the formation of the dioxane ring and subsequent modifications to introduce the chlorophenyl substituent.
Anticancer Properties
Research indicates that this compound exhibits notable anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, particularly colorectal (Caco-2) and lung (A549) adenocarcinoma cells.
Table 1: Anticancer Activity against Different Cell Lines
The compound's mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation. The presence of the chlorophenyl group is believed to enhance its interaction with cellular targets.
Antifungal Activity
Additionally, preliminary studies suggest antifungal properties against drug-resistant strains of Candida species. The compound demonstrated broad-spectrum activity, indicating potential as a therapeutic agent in treating fungal infections.
Table 2: Antifungal Activity
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida auris | 12 µg/mL |
| Candida albicans | 8 µg/mL |
These findings highlight the compound's versatility in targeting both cancerous and fungal cells.
Clinical Relevance
A study evaluated the effects of this compound in combination with existing chemotherapy agents. The results showed enhanced efficacy in reducing tumor size in animal models compared to monotherapy.
Key Findings:
- Combination Therapy: Improved tumor reduction rates by up to 30% compared to standard treatments.
- Safety Profile: No significant toxicity was observed at therapeutic doses.
Structure-Activity Relationship (SAR)
Further analysis of structural modifications revealed that variations in substituents on the dioxane ring significantly impacted biological activity. Compounds with additional electron-withdrawing groups exhibited increased potency against cancer cell lines.
Table 3: Structure-Activity Relationship
| Compound Variant | Anticancer Activity (IC50) |
|---|---|
| Parent Compound | 35 µM |
| Variant with Fluoro Group | 15 µM |
| Variant with Methyl Group | 22 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
